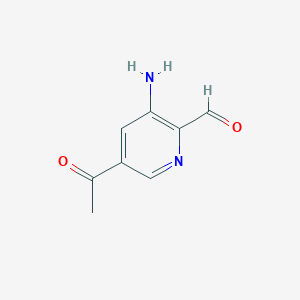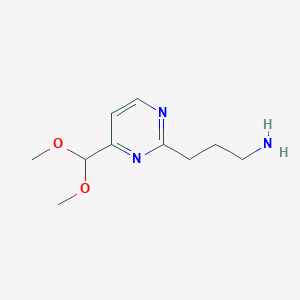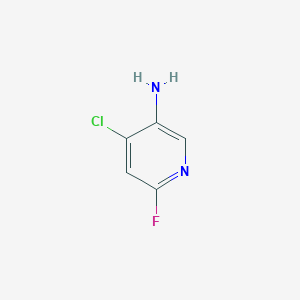
4-Chloro-6-fluoropyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-fluoropyridin-3-amine is a heterocyclic compound with the molecular formula C5H4ClFN2. It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 6 are replaced by chlorine and fluorine atoms, respectively.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoropyridin-3-amine typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with an amine group. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the desired substituents on the pyridine ring .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and minimizes the formation of by-products. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the industrial production process .
化学反应分析
Types of Reactions
4-Chloro-6-fluoropyridin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cross-Coupling Reactions: Reactions like Suzuki-Miyaura coupling can be used to introduce various substituents on the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium fluoride, and other strong bases are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are typical.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .
科学研究应用
4-Chloro-6-fluoropyridin-3-amine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Chloro-6-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its desired therapeutic or biological effects .
相似化合物的比较
Similar Compounds
4-Chloro-3-fluoropyridine: Similar in structure but lacks the amine group, making it less versatile in certain applications.
6-Chloro-4-fluoropyridin-3-amine: An isomer with different substitution patterns, affecting its chemical reactivity and biological activity.
3,5-Dichloro-2,4,6-trifluoropyridine: A more heavily substituted derivative with distinct properties and applications.
Uniqueness
4-Chloro-6-fluoropyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in the synthesis of various bioactive compounds .
属性
分子式 |
C5H4ClFN2 |
|---|---|
分子量 |
146.55 g/mol |
IUPAC 名称 |
4-chloro-6-fluoropyridin-3-amine |
InChI |
InChI=1S/C5H4ClFN2/c6-3-1-5(7)9-2-4(3)8/h1-2H,8H2 |
InChI 键 |
CBSRFSHEGOBGIG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1F)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14854783.png)
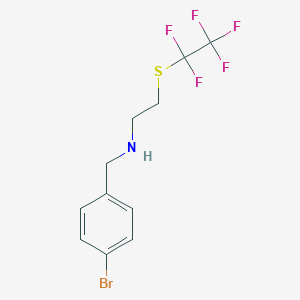
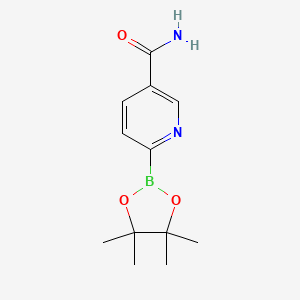
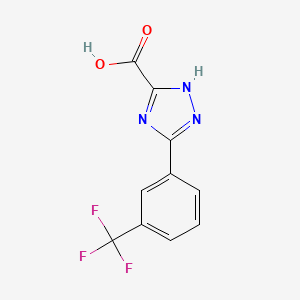
![1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14854801.png)
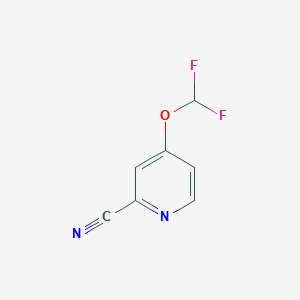


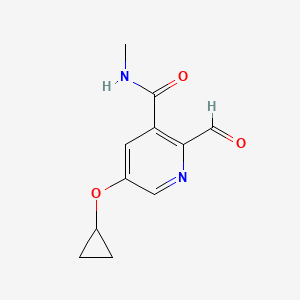

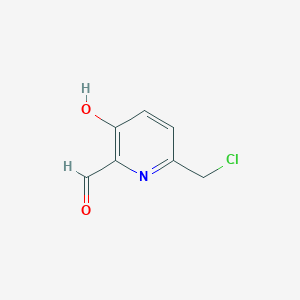
![5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B14854840.png)
